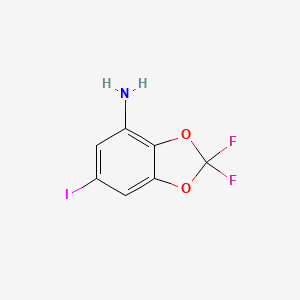phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
[4-(Benzyloxy)phenyl]({2-[2,5-bis(benzyloxy)phenyl]cyclopent-1-en-1-yl})methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone is a complex organic compound characterized by its unique structure, which includes benzyloxy groups and a cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzyloxy groups: This can be achieved through the reaction of phenol derivatives with benzyl chloride in the presence of a base such as sodium hydroxide.
Cyclopentene ring formation: This step involves the cyclization of a suitable precursor, often through a Diels-Alder reaction or similar cycloaddition reactions.
Final coupling: The final step involves coupling the benzyloxy phenyl groups with the cyclopentene ring structure, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the structure or remove specific functional groups.
Substitution: This allows for the replacement of certain groups within the molecule with others, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution but often involve the use of catalysts and specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce simpler hydrocarbons.
科学的研究の応用
4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用機序
The mechanism by which 4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Vanillin acetate: Similar in having benzyloxy groups but differs in overall structure and applications.
Fenofibrate related compound B: Shares some structural features but is primarily used in different contexts, such as pharmaceuticals.
特性
分子式 |
C39H34O4 |
|---|---|
分子量 |
566.7 g/mol |
IUPAC名 |
[2-[2,5-bis(phenylmethoxy)phenyl]cyclopenten-1-yl]-(4-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C39H34O4/c40-39(32-19-21-33(22-20-32)41-26-29-11-4-1-5-12-29)36-18-10-17-35(36)37-25-34(42-27-30-13-6-2-7-14-30)23-24-38(37)43-28-31-15-8-3-9-16-31/h1-9,11-16,19-25H,10,17-18,26-28H2 |
InChIキー |
WCAVQPBEMJAKPX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=C(C=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile](/img/structure/B14788507.png)








![Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B14788555.png)
![1,3-Dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14788563.png)

![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14788605.png)

